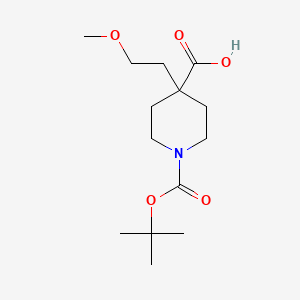

1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The preferred IUPAC name establishes the piperidine ring as the core structure, with precise identification of substituent positions and functional group priorities. The compound bears the Chemical Abstracts Service registry number 1231158-30-7, which serves as its unique chemical identifier in global databases.

The systematic name construction begins with the piperidine ring system, numbered to give the carboxylic acid functional group the lowest possible position number. The 4-position substitution pattern accommodates both the carboxylic acid group and the 2-methoxyethyl chain, creating a quaternary carbon center that significantly influences molecular geometry. Alternative nomenclature systems recognize this compound through various synonyms, including 1-[(tert-butoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid and 4-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, reflecting different approaches to functional group prioritization.

The molecular formula C₁₄H₂₅NO₅ indicates the presence of 14 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and five oxygen atoms, with a molecular weight precisely calculated as 287.35 grams per mole. This composition reflects the integration of the tert-butoxycarbonyl protecting group (contributing C₅H₉O₂), the core piperidine ring (contributing C₅H₁₀N), the carboxylic acid functionality (contributing CO₂H), and the 2-methoxyethyl substituent (contributing C₃H₇O), demonstrating the structural complexity achieved through systematic functional group assembly.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the quaternary carbon center at the 4-position. The piperidine ring adopts a chair conformation as the energetically preferred arrangement, consistent with the behavior observed in related piperidine derivatives such as 4-piperidinecarboxylic acid, where X-ray crystallographic analysis confirms the chair conformation stability across different temperature ranges.

The quaternary carbon at the 4-position creates a unique substitution pattern that influences the overall molecular shape and conformational preferences. Unlike simpler piperidine derivatives such as N-tert-butoxycarbonyl-piperidine-4-carboxylic acid, where the 4-position bears only a carboxylic acid group, the additional 2-methoxyethyl substituent introduces conformational constraints and potential intramolecular interactions. The 2-methoxyethyl chain possesses three rotatable bonds (C-C, C-C, and C-O), creating multiple potential conformational states that contribute to the molecule's conformational ensemble.

The tert-butoxycarbonyl protecting group adopts a characteristic geometry with the carbonyl carbon forming a planar arrangement with the nitrogen atom and the attached carbon atoms. This planarity results from the partial double bond character introduced by resonance between the nitrogen lone pair and the carbonyl π-system. The tert-butyl group typically adopts a staggered conformation relative to the carbonyl group, minimizing steric interactions while maintaining the protecting group's structural integrity.

Comparative analysis with 4-piperidinecarboxylic acid reveals that temperature effects significantly influence hydrogen bonding patterns and molecular packing in the solid state. For the methoxyethyl-substituted derivative, additional conformational flexibility introduced by the alkyl ether chain likely results in more complex temperature-dependent behavior, with the methoxy group potentially participating in weak intermolecular interactions that influence crystal packing and solution-state conformational preferences.

Electronic Structure and Substituent Effects

The electronic structure of this compound reflects the combined influence of multiple electron-donating and electron-withdrawing substituents attached to the piperidine ring system. The tert-butoxycarbonyl group functions as an electron-withdrawing protecting group, reducing the electron density on the nitrogen atom through resonance and inductive effects. This electronic deactivation contrasts sharply with unprotected piperidine derivatives, where the nitrogen lone pair remains available for hydrogen bonding and other interactions.

The carboxylic acid functional group at the 4-position introduces additional electronic complexity through its dual acid-base character and potential for hydrogen bonding. The proximity of the carboxylic acid to the 2-methoxyethyl substituent on the same carbon creates a unique electronic environment where inductive effects from the ether oxygen may influence the acidity of the carboxylic acid group. The methoxy group typically functions as a weak electron-donating substituent through resonance, though its effect is attenuated by the intervening methylene groups in the 2-methoxyethyl chain.

Computational studies on related piperidine derivatives suggest that substituent effects significantly influence conformational preferences and intermolecular interactions. For this compound, the combination of electron-withdrawing and electron-donating groups creates a balanced electronic structure that may exhibit intermediate properties between highly electron-deficient and electron-rich piperidine derivatives. The quaternary carbon center at the 4-position reduces conformational flexibility while concentrating multiple functional groups in a single region of the molecule.

The methoxy oxygen atom in the 2-methoxyethyl chain introduces additional sites for potential hydrogen bonding interactions, both intramolecularly and intermolecularly. These weak interactions may stabilize specific conformations and influence the compound's physical properties, including solubility, melting point, and crystallization behavior. The electronic structure also determines the compound's reactivity patterns, with the protected nitrogen being unreactive toward electrophiles while the carboxylic acid group remains available for standard carboxyl chemistry.

Comparative Analysis with Related Piperidine Derivatives

The structural and electronic properties of this compound can be effectively understood through systematic comparison with related piperidine carboxylic acid derivatives available in the chemical literature. This comparative analysis reveals the specific contributions of each functional group to the overall molecular properties and provides insight into structure-activity relationships within this compound class.

Table 1: Comparative Properties of Related Piperidine Carboxylic Acid Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1231158-30-7 | C₁₄H₂₅NO₅ | 287.35 | Not reported | Quaternary C4, methoxyethyl chain |

| N-tert-butoxycarbonyl-piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.28 | 149-153 | Standard Boc protection |

| N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 | C₁₂H₂₁NO₄ | 243.3 | 33.0-37.0 | Esterified carboxyl |

| 1-Methyl-piperidine-4-carboxylic acid | 68947-43-3 | C₇H₁₃NO₂ | 143.18 | Not reported | N-methyl substitution |

| 4-Piperidinecarboxylic acid | Not specified | C₆H₁₁NO₂ | 129.157 | Multiple phases | Unprotected amine |

The most directly comparable compound is N-tert-butoxycarbonyl-piperidine-4-carboxylic acid, which shares the same protecting group and carboxylic acid positioning but lacks the 2-methoxyethyl substituent. This simpler analog exhibits a molecular weight of 229.28 grams per mole compared to 287.35 grams per mole for the methoxyethyl derivative, reflecting the 58.07 gram per mole contribution of the C₃H₇O group. The melting point of the standard N-tert-butoxycarbonyl derivative ranges from 149°C to 153°C, indicating significant intermolecular interactions in the solid state.

The introduction of the 2-methoxyethyl group transforms the 4-position from a secondary carbon bearing only the carboxylic acid to a quaternary carbon bearing both the carboxylic acid and the alkyl ether chain. This structural modification significantly alters the compound's physical properties, conformational behavior, and potential reactivity patterns. The methyl ester derivative of N-Boc-piperidine-4-carboxylic acid demonstrates how esterification reduces the melting point to 33.0-37.0°C, indicating weaker intermolecular hydrogen bonding compared to the free carboxylic acid.

Unprotected 4-piperidinecarboxylic acid exhibits complex phase behavior with multiple crystalline forms dependent on hydration state and temperature. The compound exists as a monohydrate at room temperature, undergoes dehydration at 359 K, and exhibits additional phase transitions at higher temperatures. This behavior contrasts with the protected derivatives, which typically show more straightforward thermal behavior due to reduced hydrogen bonding capability.

The N-methyl derivative represents an alternative approach to nitrogen substitution, providing a permanently alkylated nitrogen compared to the reversible tert-butoxycarbonyl protection. With a molecular weight of only 143.18 grams per mole, this compound demonstrates the significant mass contribution of the tert-butoxycarbonyl protecting group and the methoxyethyl substituent in the target compound.

Structural complexity analysis reveals that the target compound represents one of the most elaborate members of this series, incorporating both steric bulk and electronic diversity through its multiple functional groups. The quaternary carbon center at the 4-position creates unique three-dimensional architecture that distinguishes this compound from all simpler analogs in the comparative set. This structural uniqueness likely translates to distinctive physical properties, reactivity patterns, and potential biological activities that merit further investigation.

Properties

IUPAC Name |

4-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,11(16)17)7-10-19-4/h5-10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZDYFMMBHCLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation Using Carbodiimide Coupling Agents

Reagents and Conditions:

A common approach involves coupling 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with an appropriate amine or alkylating agent using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent, often in the presence of 1-hydroxybenzotriazole (HOBt) or its derivatives to improve reaction efficiency. The reaction is typically performed in dichloromethane under nitrogen atmosphere at room temperature for several hours (e.g., 5–10 hours).Example Procedure:

A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, EDC·HCl, HOBt, and the nucleophile (e.g., 2-methoxyethylamine) is stirred in dichloromethane. Triethylamine or N-ethyl-N,N-diisopropylamine is added to neutralize generated acids. After completion, the reaction is quenched with aqueous sodium bicarbonate, extracted, washed, dried, and concentrated. Purification is achieved by column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures.Yield and Purity:

Yields reported for similar amidation reactions range from 70% to 88%, with high purity confirmed by NMR and mass spectrometry.

Activation via Mixed Anhydride Formation

Reagents and Conditions:

Another method involves activating the carboxylic acid group of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid by forming a mixed anhydride intermediate. This is achieved by treating the acid with isobutyl chloroformate in the presence of a base such as N-methylmorpholine in tetrahydrofuran (THF) at low temperatures (-10 °C).Subsequent Reaction:

The activated intermediate is then reacted with the nucleophile (e.g., 2-amino-1-(4-fluorophenyl)ethanone hydrochloride) at room temperature to form the desired amide.Workup and Purification:

The reaction mixture is quenched with water, extracted into an organic solvent such as methyl tert-butyl ether, washed with aqueous sodium chloride, dried, and concentrated. The product precipitates upon addition of petroleum ether and is isolated by filtration and drying.Yield:

This method affords the target compound in approximately 73% yield with good purity.

Cyclization and Reflux Treatment

- In some synthetic sequences, after initial coupling, the crude product is treated with p-toluenesulfonic acid monohydrate in toluene under reflux conditions (e.g., 4 hours under nitrogen) to promote cyclization or further functional group transformations. The product is then purified by column chromatography.

Reaction Data Summary

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidation with EDC·HCl and HOBt | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, EDC·HCl, HOBt, triethylamine, DCM, RT, 5–10 h | 70–88 | Purification by silica gel chromatography; high purity confirmed by NMR and MS |

| Mixed anhydride formation and amidation | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, isobutyl chloroformate, N-methylmorpholine, THF, -10 °C; then nucleophile addition at RT | 73 | Workup involves aqueous quench, extraction, precipitation with petroleum ether |

| Acid-catalyzed reflux treatment | Crude product treated with p-toluenesulfonic acid monohydrate in toluene, reflux, 4 h | Not specified | Promotes cyclization or further modification; followed by chromatographic purification |

Research Findings and Considerations

The amidation reaction using EDC·HCl and HOBt is efficient and widely applicable for synthesizing Boc-protected piperidine derivatives with various substituents, including 2-methoxyethyl groups.

Mixed anhydride activation provides an alternative route that can be advantageous for scale-up due to controlled reaction conditions and straightforward workup.

Acid-catalyzed reflux steps may be necessary for cyclization or to improve product stability and purity.

Reaction temperatures are generally mild (0 °C to room temperature), preserving the Boc protecting group and avoiding side reactions.

The choice of base (triethylamine, N-methylmorpholine, or N-ethyl-N,N-diisopropylamine) and solvent (dichloromethane, THF) influences reaction efficiency and yield.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1.1. Precursor in Synthesis

Boc-piperidine serves as a critical precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for functionalization at the piperidine nitrogen and the carboxylic acid group, facilitating the introduction of diverse substituents that enhance biological activity.

1.2. Case Study: Analgesics

Research has shown that derivatives of Boc-piperidine exhibit significant analgesic properties. For instance, compounds synthesized from Boc-piperidine have been evaluated for their efficacy in pain relief, demonstrating a promising pharmacological profile in animal models .

Synthesis of Bioactive Molecules

Boc-piperidine is frequently utilized in the synthesis of bioactive molecules due to its ability to act as a chiral auxiliary. This property is particularly valuable in asymmetric synthesis, where it aids in the formation of enantiomerically pure compounds.

2.1. Example: Anticancer Agents

Recent studies have highlighted the application of Boc-piperidine derivatives in the development of anticancer agents. For example, modifications to the Boc group have led to compounds with enhanced cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

3.1. Neurological Disorders

The structural features of Boc-piperidine make it a candidate for developing therapeutics aimed at treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that certain derivatives can modulate neurotransmitter systems effectively, offering new avenues for treatment .

3.2. Antidepressant Properties

Emerging evidence suggests that Boc-piperidine derivatives may possess antidepressant-like effects in preclinical studies. These findings warrant further investigation into their mechanisms and potential clinical applications .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid with structurally analogous piperidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Key Findings:

Substituent Effects on Solubility :

- The 2-methoxyethyl group provides intermediate hydrophilicity compared to hydrophobic substituents (e.g., 4-chlorophenyl, trifluoromethyl). Ether linkages improve water solubility relative to purely aliphatic chains (e.g., ethyl) .

- Polar groups like sulfonyl () or carboxylic acid derivatives () exhibit higher solubility but may reduce membrane permeability .

Biological Activity :

- Aryl-substituted analogs (e.g., 4-chlorophenyl) demonstrate anticancer activity (EC50: 3–4 µM) against HCT116 colon cancer cells .

- Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., CYP3A4) .

Synthetic Utility :

- Allyl and propargyl substituents () enable click chemistry for bioconjugation, whereas Boc-protected derivatives are pivotal in solid-phase peptide synthesis .

Safety Profiles :

- Piperidine-2-carboxylic acid derivatives with phenyl groups () exhibit acute oral toxicity (Category 4) and skin irritation, highlighting the need for substituent-specific safety evaluations .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing 1-(tert-Butoxycarbonyl)-4-(2-methoxyethyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized? A: Synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, ensuring regioselectivity during subsequent alkylation .

- Alkylation : Reaction with 2-methoxyethyl halides or epoxides to introduce the methoxyethyl substituent. Solvent choice (e.g., THF or DMF) and temperature (0–25°C) influence yield and byproduct formation .

- Carboxylic Acid Activation : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq alkylating agent) and use catalysts like KI to enhance alkylation efficiency .

Structural Characterization

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A:

- NMR Spectroscopy : 1H/13C NMR confirms the piperidine ring (δ ~3.0–3.5 ppm for N-CH2), Boc group (δ ~1.4 ppm for tert-butyl), and methoxyethyl protons (δ ~3.3–3.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies the molecular ion [M+H]+ at m/z 316.2 (C15H27NO5) .

Reactivity and Stability

Q: How does the Boc group influence the compound’s stability, and what are its decomposition pathways? A:

- Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA) or heat (>40°C). Store at 2–8°C in inert atmospheres to prevent hydrolysis .

- Decomposition : Thermal degradation releases CO2 and tert-butanol, while acidic conditions yield piperidine intermediates. Monitor via FTIR for carbonyl (Boc: ~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) peaks .

Biological Activity Mechanisms

Q: What structural features of this compound suggest potential pharmacological targets? A:

- Piperidine Core : Binds to GPCRs (e.g., opioid or serotonin receptors) due to conformational flexibility .

- Methoxyethyl Group : Enhances solubility and membrane permeability, critical for CNS penetration .

- Carboxylic Acid : May act as a hydrogen bond donor for enzyme inhibition (e.g., metalloproteases) .

Methodology : Perform docking studies (AutoDock Vina) against PDB targets like 5HT1A (PDB: 7E2Z) to predict binding modes .

Handling and Safety

Q: What safety protocols are essential when handling this compound? A:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Toxicity : Classified as H302 (harmful if swallowed) and H319 (eye irritation). Administer eye irrigation (0.9% saline) immediately upon exposure .

Advanced Applications in Drug Design

Q: How can this compound be modified to enhance its pharmacokinetic profile? A:

- Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve oral bioavailability .

- Fluorination : Replace methoxyethyl with trifluoroethoxy groups to enhance metabolic stability (see analogous fluoropiperidines in ).

- Boc Replacement : Use acid-labile groups (e.g., Fmoc) for targeted release in acidic microenvironments (e.g., tumor tissues) .

Data Contradictions in Literature

Q: How should researchers resolve discrepancies in reported synthetic yields or stability data? A:

- Yield Variability : Trace impurities in starting materials (e.g., Boc-piperidine) can reduce yields. Purify via flash chromatography (hexane/EtOAc gradient) .

- Stability Conflicts : Differing storage conditions (e.g., humidity) may explain instability. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

Purification Challenges

Q: What purification techniques are effective for isolating this compound from reaction mixtures? A:

- Column Chromatography : Use silica gel with EtOAc/hexane (3:7) to separate polar byproducts .

- Recrystallization : Dissolve in hot ethanol and add water dropwise to precipitate pure product (mp ~160–165°C) .

- Ion-Exchange : For carboxylate salts, employ Dowex 50WX4 resin and elute with NH4OH .

Computational Modeling

Q: How can molecular dynamics simulations predict the conformational behavior of this compound? A:

- Software : Use AMBER or GROMACS with GAFF2 force fields. Simulate in explicit solvent (TIP3P water) for 100 ns .

- Key Insights : The methoxyethyl group stabilizes chair conformations of the piperidine ring, while the Boc group restricts N-inversion .

Alternative Protecting Groups

Q: What are viable alternatives to the Boc group for modifying this compound’s reactivity? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.